Boc-tryptophanol

Descripción general

Descripción

Synthesis Analysis

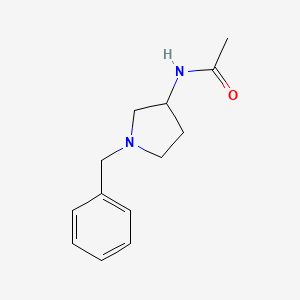

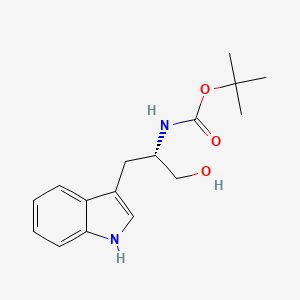

Boc-tryptophanol can be synthesized through the ring opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride . This method has been used for the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications .Molecular Structure Analysis

The molecular formula of Boc-tryptophanol is C16H22N2O3 . It is a complex molecule with a structure that includes a carbamate group (Boc) and an indole ring, which is a characteristic feature of tryptophan .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

Boc-tryptophanol: is a valuable building block in the synthesis of bioactive molecules. Its structure, containing an indole ring and a protected amino group, makes it a precursor in the synthesis of various alkaloids and pharmaceuticals. For example, it can be used to create tryptophan derivatives that are crucial in the development of new therapeutic agents .

Drug Delivery Systems

The compound’s amphiphilic nature has been exploited in the creation of BAB triblock copolymers . These polymers can self-assemble into micelles, which are potential carriers for drug delivery applications. The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic shell ensures solubility in bodily fluids .

Anticancer Research

Boc-tryptophanol: derivatives have shown promise in anticancer research. Specifically, tryptophanol-derived oxazoloisoindolinones have been identified as novel reactivators of wild-type and mutant p53 proteins. The p53 protein plays a crucial role in controlling cell growth and apoptosis, and its activation is a valuable strategy in cancer therapy .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-tryptophanol, also known as N-Boc-L-tryptophanol , is primarily used as a protective group for amines in organic synthesis . Its primary targets are amines, particularly those present in amino acids and peptides . Amines play a crucial role in various biological processes, including protein synthesis and neurotransmission .

Mode of Action

Boc-tryptophanol interacts with its targets (amines) through a process known as Boc protection . In this process, the amine attacks the carbonyl carbon of the Boc anhydride (Boc2O), forming a new tetrahedral intermediate . This reaction results in the formation of Boc-protected amines and amino acids .

Biochemical Pathways

The primary biochemical pathway involved in the action of Boc-tryptophanol is the Boc protection of amines . This process is part of the broader tryptophan (Trp) metabolism, which involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

As a protective group in organic synthesis, boc-tryptophanol is typically used in controlled laboratory or industrial settings, where its bioavailability is managed through precise chemical reactions

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQUFUAEKORKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427137 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-tryptophanol | |

CAS RN |

82689-19-8 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

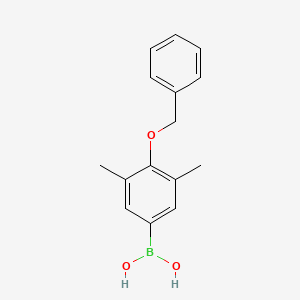

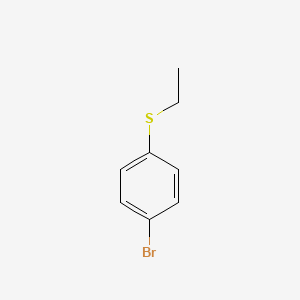

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

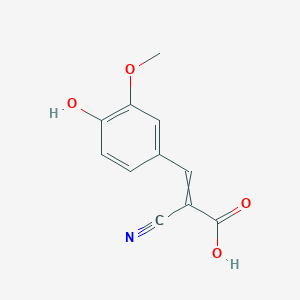

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)